![molecular formula C13H22N2O2 B4840595 (3-aminopropyl)[2-(2-phenoxyethoxy)ethyl]amine](/img/structure/B4840595.png)
(3-aminopropyl)[2-(2-phenoxyethoxy)ethyl]amine
Overview
Description
(3-aminopropyl)[2-(2-phenoxyethoxy)ethyl]amine, commonly known as Phenoxybenzamine, is a potent and long-acting non-selective alpha-adrenergic antagonist. It is used in the treatment of various medical conditions such as hypertension, pheochromocytoma, and Raynaud's disease. Phenoxybenzamine has also been studied for its potential therapeutic applications in cancer treatment, pain management, and neurological disorders.
Mechanism of Action
Phenoxybenzamine works by blocking the alpha-adrenergic receptors, which are responsible for the constriction of blood vessels and the increase in blood pressure. By blocking these receptors, Phenoxybenzamine causes vasodilation and a decrease in blood pressure. It also inhibits the release of adrenaline and noradrenaline from the adrenal glands, which can help to reduce the symptoms of pheochromocytoma.
Biochemical and Physiological Effects:
Phenoxybenzamine has been shown to have a wide range of biochemical and physiological effects. It can cause vasodilation, which leads to a decrease in blood pressure. It can also inhibit the release of adrenaline and noradrenaline from the adrenal glands, which can help to reduce the symptoms of pheochromocytoma. Phenoxybenzamine has also been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
Phenoxybenzamine has several advantages for use in lab experiments. It is a potent and long-acting non-selective alpha-adrenergic antagonist, which makes it useful for studying the effects of alpha-adrenergic receptors. It has also been extensively studied and has a well-established safety profile. However, Phenoxybenzamine also has some limitations. It is non-selective, which means that it can block both alpha-1 and alpha-2 adrenergic receptors, which can make it difficult to study the specific effects of these receptors. It can also cause side effects such as dizziness, fatigue, and dry mouth, which may affect the results of lab experiments.
Future Directions
There are several potential future directions for the study of Phenoxybenzamine. One area of research is its potential therapeutic applications in cancer treatment. Phenoxybenzamine has been shown to have anti-tumor effects in various types of cancer, and further research is needed to determine its potential as a cancer treatment. Another area of research is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Phenoxybenzamine has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these disorders. Finally, further research is needed to determine the specific effects of alpha-1 and alpha-2 adrenergic receptors and to develop more selective alpha-adrenergic antagonists.
Scientific Research Applications
Phenoxybenzamine has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in the treatment of hypertension by blocking the alpha-adrenergic receptors, which results in vasodilation and a decrease in blood pressure. Phenoxybenzamine has also been used in the treatment of pheochromocytoma, a rare tumor that secretes excess adrenaline and noradrenaline, by blocking the effects of these hormones.
properties
IUPAC Name |
N'-[2-(2-phenoxyethoxy)ethyl]propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c14-7-4-8-15-9-10-16-11-12-17-13-5-2-1-3-6-13/h1-3,5-6,15H,4,7-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGUWMNICAVHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCNCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(2-phenoxyethoxy)ethyl]propane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![butyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B4840513.png)
![1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4840519.png)
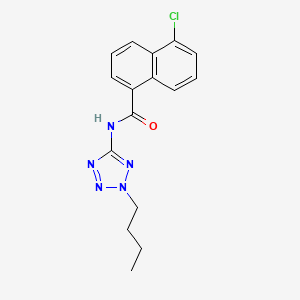
![5-bromo-2-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4840528.png)
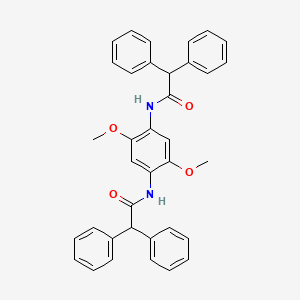
![5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4840531.png)
![3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B4840536.png)
![6-cyclopropyl-N-(2-furylmethyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4840542.png)
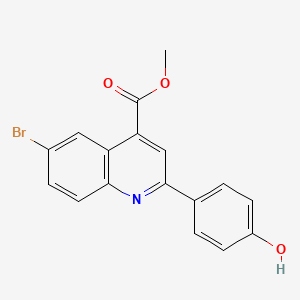
![2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4840576.png)

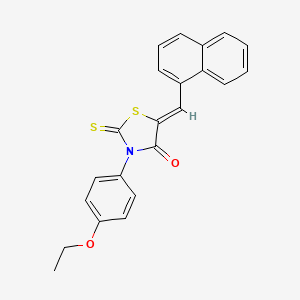
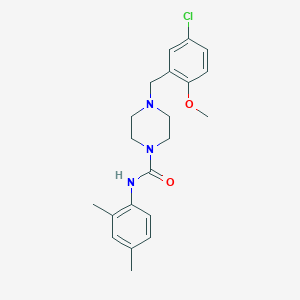
![N-[2-(2-methoxyphenoxy)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4840601.png)